molecular formula C21H21N3O4S3 B2492122 N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-55-3

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2492122
CAS No.: 851782-55-3
M. Wt: 475.6
InChI Key: SXZADYCQSPLYAZ-UHFFFAOYSA-N
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Description

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide functional groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazole and sulfonamide groups. Key reagents and conditions include thiophene derivatives, tosyl chloride, and methanesulfonyl chloride under controlled temperature and pH conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

2.1 Antimicrobial Properties
Research has indicated that N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showing minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics like linezolid .

Case Study: Antibacterial Efficacy
In a comparative analysis, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL, outperforming several standard treatments .

2.2 Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies on human cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis at concentrations above 10 µM, with IC50 values indicating significant potency against tumor cells .

Case Study: Cytotoxic Effects
A detailed cytotoxicity study assessed various sulfonamide derivatives against cancer cell lines, finding that this compound reduced cell viability significantly, demonstrating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by morphological changes in treated cells .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and tosylated pyrazoles. Various modifications to the core structure can enhance its biological activity.

Derivative Synthesis Method Biological Activity
Compound AReaction with thiopheneAntimicrobial activity
Compound BTosylation followed by couplingCytotoxic effects on cancer cells
Compound CSubstitution reactionsEnhanced solubility and bioavailability

Comparison with Similar Compounds

  • Thiophene derivatives

  • Pyrazole derivatives

  • Sulfonamide derivatives

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features

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Biological Activity

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a thiophene ring, a tosyl group, a pyrazole moiety, and a methanesulfonamide functional group. Its synthesis typically involves multi-step reactions that integrate these structural components. The synthesis process can be outlined as follows:

  • Formation of Pyrazole : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form pyrazole derivatives.
  • Tosylation : The introduction of the tosyl group is achieved through the reaction of the pyrazole with p-toluenesulfonyl chloride.
  • Coupling Reaction : The final step includes coupling the resultant tosyl-pyrazole with thiophenes or phenyl groups to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The methanesulfonamide group in the compound has been associated with anti-inflammatory activity. Studies show that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various sulfonamide derivatives, including those with similar structures to our compound, revealed a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines treated with related pyrazole derivatives showed dose-dependent cytotoxicity. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting higher efficacy .

Data Summary

Activity TypeCompound TestedResultReference
AntimicrobialSimilar sulfonamide derivativesEffective against E. coli
AnticancerPyrazole derivativesCytotoxic to HeLa cells (IC50 < 10 µM)
Anti-inflammatoryMethanesulfonamide derivativesReduced cytokine levels

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZADYCQSPLYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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